molecular formula C17H15N3O B2797571 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide CAS No. 444765-02-0

2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide

Cat. No. B2797571
M. Wt: 277.327
InChI Key: ICQVRIOQAWWANN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Inhibitors in Drug Metabolism Studies

Chemical inhibitors play a crucial role in understanding the metabolism of small-molecule drugs in the human liver, particularly through their interactions with Cytochrome P450 (CYP) enzymes. Compounds like "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as selective inhibitors in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism, thereby predicting drug-drug interactions. For instance, selective inhibitors are crucial for accurate in vitro assessments of various CYP isoforms' contributions to total drug metabolism, which is essential for anticipating potential drug interactions when multiple drugs are coadministered (Khojasteh et al., 2011).

Synthesis of Heterocycles

Compounds with the enamine configuration, analogous to "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide," have been identified as versatile building blocks in the synthesis of heterocycles such as pyridines, pyrimidines, and pyrroles. These compounds act as important intermediates for synthesizing natural products and heterocycles, which are central to synthetic chemistry. Their reactivity allows for the enantioselective preparation of highly functionalized compounds, highlighting their value in developing novel synthetic methodologies (Negri et al., 2004).

Pharmacophore Design in Medicinal Chemistry

In medicinal chemistry, the design and synthesis of selective inhibitors for enzymes like p38 MAP kinase, which is implicated in proinflammatory cytokine release, are critical. Compounds similar to "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as templates for designing new inhibitors with improved selectivity and potency. These inhibitors target specific binding pockets on enzymes, replacing natural substrates and preventing undesired enzymatic activity. This approach aids in the development of drugs with targeted therapeutic effects, minimizing side effects (Scior et al., 2011).

Antimicrobial Compounds from Natural Sources

Exploring compounds from cyanobacteria for antimicrobial activities against multidrug-resistant pathogens is a promising research area. Cyanobacterial compounds, including alkaloids, aromatic compounds, and cyclic peptides, exhibit diverse biological properties, such as antibacterial, antifungal, and antimycobacterial activities. Given the structural complexity and potential bioactivity of "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide," similar investigations could uncover new antimicrobial agents, addressing the growing issue of drug resistance (Swain et al., 2017).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQVRIOQAWWANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide

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